molecular formula C13H15N3 B13625669 2-Isopropyl-5-(pyrimidin-5-yl)aniline

2-Isopropyl-5-(pyrimidin-5-yl)aniline

Cat. No.: B13625669
M. Wt: 213.28 g/mol
InChI Key: JMVAZWYCIRDIKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(pyrimidin-5-yl)aniline typically involves the reaction of aniline derivatives with pyrimidine precursors. One common method involves the condensation of 2-isopropylaniline with pyrimidine-5-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or copper sulfate to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Isopropyl-5-(pyrimidin-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes or receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-(pyrimidin-5-yl)aniline is unique due to its specific arrangement of nitrogen atoms within the pyrimidine ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-propan-2-yl-5-pyrimidin-5-ylaniline

InChI

InChI=1S/C13H15N3/c1-9(2)12-4-3-10(5-13(12)14)11-6-15-8-16-7-11/h3-9H,14H2,1-2H3

InChI Key

JMVAZWYCIRDIKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=CN=CN=C2)N

Origin of Product

United States

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